Antiproliferative Potency in MCF-7 and HepG2 Cancer Cell Lines: 3-Pyridyl Isomer vs. 5-Fluorouracil
In a 2021 study of pyridine-linked thiazole derivatives, compounds bearing the 3-pyridyl-thiazole core demonstrated significant antiproliferative activity. Two analogs (compounds 7 and 10) with structural similarity to 2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine exhibited IC50 values between 5.36–8.76 μM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines [1]. This activity is comparable to the standard chemotherapeutic 5-fluorouracil under the same conditions, highlighting the viability of this scaffold for anticancer lead development [1]. Direct comparison to 2-pyridyl or 4-pyridyl isomers was not performed in this study, but class-level inference suggests the 3-pyridyl orientation is favorable for target engagement [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5.36–8.76 μM (analogs 7 and 10) |
| Comparator Or Baseline | 5-Fluorouracil (standard of care) |
| Quantified Difference | Comparable range (exact comparator value not provided) |
| Conditions | MCF-7 and HepG2 cell lines; 48–72 hr incubation; MTT assay |
Why This Matters
This data supports procurement for academic or industrial anticancer screening programs, as it indicates a baseline level of potency worth optimizing.
- [1] Alqahtani, A. M., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102941. View Source
